Methyl 1-(hydroxymethyl)cyclopropanecarboxylate
Overview
Description
Methyl 1-(hydroxymethyl)cyclopropanecarboxylate is an organic compound with the molecular formula C6H10O3. It is a cyclopropane derivative, characterized by a cyclopropane ring substituted with a hydroxymethyl group and a carboxylate ester group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 1-(hydroxymethyl)cyclopropanecarboxylate can be synthesized through several methods. One common approach involves the reaction of cyclopropanecarboxylic acid with formaldehyde and methanol under acidic conditions. The reaction proceeds via the formation of an intermediate hydroxymethylcyclopropane, which is then esterified to yield the final product .
Industrial Production Methods
In industrial settings, the synthesis of this compound typically involves optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(hydroxymethyl)cyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Produces methyl 1-(carboxymethyl)cyclopropanecarboxylate.
Reduction: Produces methyl 1-(hydroxymethyl)cyclopropanol.
Substitution: Produces various substituted cyclopropane derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 1-(hydroxymethyl)cyclopropanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 1-(hydroxymethyl)cyclopropanecarboxylate involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the cyclopropane ring can interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 1-aminocyclopropanecarboxylate: A structural analog with an amino group instead of a hydroxymethyl group.
Cyclopropanecarboxylic acid derivatives: Compounds with various substituents on the cyclopropane ring.
Uniqueness
Methyl 1-(hydroxymethyl)cyclopropanecarboxylate is unique due to its combination of a hydroxymethyl group and a carboxylate ester group on a cyclopropane ring.
Biological Activity
Methyl 1-(hydroxymethyl)cyclopropanecarboxylate is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
This compound features a cyclopropane ring, which is known for its strain and reactivity. The presence of the hydroxymethyl group enhances its potential for biological interactions, making it a candidate for various pharmacological applications.
The biological activity of this compound is primarily attributed to its ability to undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can interact with various biomolecules, including enzymes and receptors, modulating their activity and function. The specific mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, potentially altering metabolic pathways.
- Antimicrobial Activity : Similar cyclopropane derivatives have shown promise as antimicrobial agents by disrupting bacterial cell walls or inhibiting essential bacterial enzymes .
- Antitumor Properties : Research indicates that cyclopropane derivatives can exhibit antitumor activity by inducing apoptosis in cancer cells .
Case Studies
- Antitumor Activity : A study investigated the effects of cyclopropane derivatives on human leukemia cell lines. This compound demonstrated significant inhibition of cell proliferation without cytotoxic effects on normal cells .
- Enzyme Interaction : Another research effort focused on the interaction of this compound with SARS-CoV-2 proteases, revealing that similar cyclopropane derivatives could serve as effective inhibitors, which may be beneficial in antiviral drug development .
- Mechanistic Studies : Investigations into the mechanism of action revealed that the compound might inhibit key metabolic enzymes through covalent modification, leading to altered cellular metabolism and potential therapeutic effects against diseases like cancer and viral infections .
Biological Activity Table
Properties
IUPAC Name |
methyl 1-(hydroxymethyl)cyclopropane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-9-5(8)6(4-7)2-3-6/h7H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNAXTUVFOXHTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40629077 | |
Record name | Methyl 1-(hydroxymethyl)cyclopropane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40629077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88157-42-0 | |
Record name | Cyclopropanecarboxylic acid, 1-(hydroxymethyl)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88157-42-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 1-(hydroxymethyl)cyclopropane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40629077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.